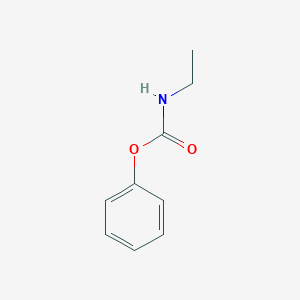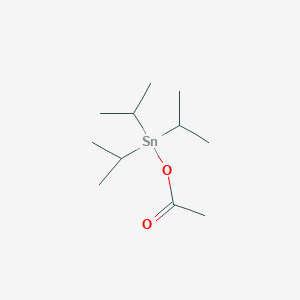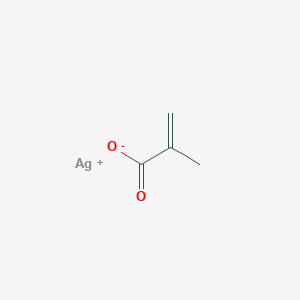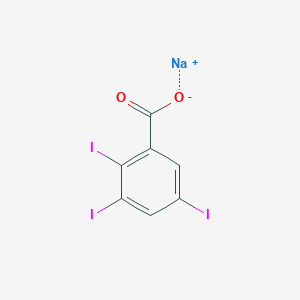
Carbamic acid, N-ethyl-, phenyl ester
Übersicht
Beschreibung
“Carbamic acid, N-ethyl-, phenyl ester” is also known as “Ethyl N-phenylcarbamate”, “Ethyl N-phenylurethan”, “Ethyl N-phenylurethane”, and several other names . It has the molecular formula C9H11NO2 and a molecular weight of 165.1891 . This compound belongs to the class of organic compounds known as carbamate esters .
Molecular Structure Analysis
The molecular structure of “Carbamic acid, N-ethyl-, phenyl ester” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “Carbamic acid, N-ethyl-, phenyl ester” include a molecular weight of 165.1891 . More detailed properties such as condensed phase thermochemistry data, phase change data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography are available .Wissenschaftliche Forschungsanwendungen
Medicine: Antineoplastic Agent
Ethylcarbamic acid phenyl ester has been historically used as an antineoplastic agent in medicine. However, its use was discontinued after it was discovered to be carcinogenic . Despite this, it played a role in medical injections in Japan from 1950 to 1975, where it was used as a co-solvent for water-insoluble analgesics .
Agriculture: Plant Growth Regulator
In agriculture, this compound is known as Euphorin and has been used as a plant growth regulator . It affects the growth and development of plants, although the specifics of its action and the extent of its use are not detailed in the available data.
Material Science: Synthesis of Esters
The synthesis of carboxylic acid esters, including Ethylcarbamic acid phenyl ester, is significant in material science. These esters are used in the production of various materials, and recent advances in their synthesis have been noted, which could impact the development of new materials and industrial processes .
Environmental Science: Analytical Applications
Ethylcarbamic acid phenyl ester may be used in environmental science within analytical chemistry for the detection of certain substances . Its specific applications in this field are not extensively documented, but it could be involved in the analysis of environmental samples .
Biochemistry: Enzyme Inhibition
In biochemistry, phenolic compounds like Ethylcarbamic acid phenyl ester are studied for their ability to inhibit certain enzymes. This can be crucial for understanding disease mechanisms and developing new drugs .
Pharmacology: Drug Development
Although Ethylcarbamic acid phenyl ester itself may not be used directly due to its carcinogenic properties, its structure and properties can inform the development of new pharmacological agents. Its role in the synthesis of other compounds could be significant in drug development .
Analytical Chemistry: Mass Spectrometry
This compound’s mass spectrum data is valuable in analytical chemistry, particularly in mass spectrometry . It helps in identifying and quantifying compounds in complex mixtures, which is essential for various industrial and research applications .
Industrial Processes: Bioremediation
Esterases that can break down ester-based compounds like Ethylcarbamic acid phenyl ester are used in bioremediation strategies to treat industrial effluents. This application is crucial for managing industrial waste and minimizing environmental impact .
Safety And Hazards
Eigenschaften
IUPAC Name |
phenyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHCQUAMFYNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylcarbamic acid phenyl ester | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)







